molecular formula C26H24N2O6 B13063188 (2R,2'R)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)

(2R,2'R)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)

Cat. No.: B13063188
M. Wt: 460.5 g/mol
InChI Key: MLSKRIBBXHNCJR-FGZHOGPDSA-N
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Description

(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is a complex organic compound characterized by its unique structure, which includes a terephthaloyl core linked to two 3-phenylpropanoic acid moieties through azanediyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) typically involves the following steps:

    Formation of the Terephthaloyl Core: This step involves the reaction of terephthalic acid with a suitable amine to form the terephthaloyl bis(amide).

    Attachment of 3-Phenylpropanoic Acid Moieties: The terephthaloyl bis(amide) is then reacted with 3-phenylpropanoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: An alanine derivative with similar structural features.

    ®-(-)-2-Phenylpropionic acid: A simpler compound with a related phenylpropanoic acid moiety.

Uniqueness

(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is unique due to its terephthaloyl core and azanediyl bridges, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2R)-2-[[4-[[(1R)-1-carboxy-2-phenylethyl]carbamoyl]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H24N2O6/c29-23(27-21(25(31)32)15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24(30)28-22(26(33)34)16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t21-,22-/m1/s1

InChI Key

MLSKRIBBXHNCJR-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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